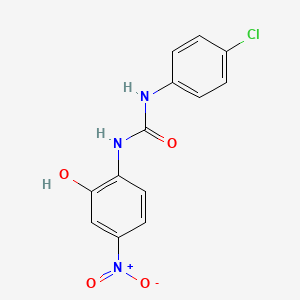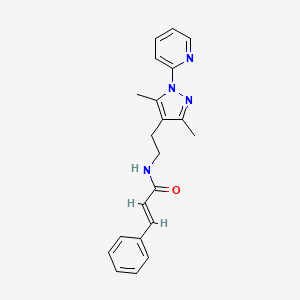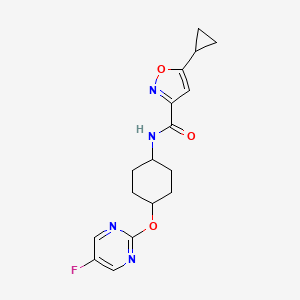
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
カタログ番号 B2387741
CAS番号:
866845-85-4
分子量: 437.49
InChIキー: ANQQOIDGLHLBEN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one is a chemical compound that belongs to the class of quinolone derivatives. It has been extensively studied for its potential applications in the field of scientific research. In
科学的研究の応用
Fluorescence Probe Development
- A fluorescent probe (NC-DTT) using a similar compound was developed for detecting 1,4-dithiothreitol (DTT), a reducing agent in biology and biochemistry. This probe shows rapid response and selectivity, with potential applications in cellular imaging (Sun et al., 2018).
Chemical Synthesis and Characterization
- Carbazole derivatives with a benzenesulfonyl group, related to the compound of interest, have been synthesized and characterized. These compounds demonstrate unique crystal structures and intramolecular interactions (Madhan et al., 2022).
- The synthesis of 1,4-naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which share structural similarities with the compound , has been explored. These compounds have shown potent cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).
Fluorescent Sensors and Imaging
- Compounds similar to "1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one" have been used in the design of europium(III) complexes, which act as sensitive fluorescent pH probes. These complexes can detect pH changes in both neutral and acidic solutions and have applications in cellular and in vivo imaging (Zhang et al., 2011).
Applications in Organic Light-Emitting Devices
- Derivatives of naphthalimide, structurally related to the compound, have been used in the development of red-emissive fluorophores for organic light-emitting device (OLED) applications. These studies explore the relationship between molecular structure and photophysical characteristics (Luo et al., 2015).
Novel Synthesis Methods
- Various methods for synthesizing compounds related to "this compound" have been explored. These include techniques like Pummerer reaction and the development of new synthesis routes for tetrahydroquinolines (Toda et al., 1999).
Pharmaceutical Applications
- Compounds structurally similar to "this compound" have been synthesized and evaluated for antiulcer activity. These studies investigate their effectiveness against various types of gastric ulcers and their role in inhibiting gastric acid secretion (Uchida et al., 1990).
特性
IUPAC Name |
1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4S/c1-2-30-19-9-11-20(12-10-19)31(28,29)23-16-26(15-17-6-4-3-5-7-17)22-13-8-18(25)14-21(22)24(23)27/h3-14,16H,2,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQOIDGLHLBEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2387658.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2387663.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2387665.png)

![4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2387667.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2387670.png)
![2-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)benzo[d]oxazole](/img/structure/B2387672.png)



![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)
